Methyl triphenyl phosphonium bromide
Description
Methyl triphenyl phosphonium bromide (MTPPB) is a quaternary phosphonium salt with the chemical formula C₁₉H₁₈BrP. It is characterized by a central phosphorus atom bonded to three phenyl groups and a methyl group, with a bromide counterion. This compound is widely utilized in organic synthesis, green chemistry, and industrial applications due to its unique physicochemical properties.
MTPPB serves as a hydrogen bond acceptor (HBA) in deep eutectic solvents (DESs), where it combines with hydrogen bond donors (HBDs) like glycerol, ethylene glycol, or triethylene glycol to form solvents with low toxicity and high biodegradability . These DESs have been employed in biodiesel purification, where MTPPB-based solvents effectively remove free glycerol, meeting the ASTM D6751 standard . Additionally, MTPPB has demonstrated utility in astaxanthin extraction from marine byproducts, achieving a 155% yield improvement over traditional ionic liquids when paired with 1,2-butanediol . Its low environmental impact, rapid biodegradation, and non-bioaccumulative nature further make it a candidate for corrosion inhibition in acidic media .
Properties
Molecular Formula |
C19H19BrP+ |
|---|---|
Molecular Weight |
358.2 g/mol |
IUPAC Name |
methyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C19H18P.BrH/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1; |
InChI Key |
LSEFCHWGJNHZNT-UHFFFAOYSA-N |
Canonical SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origin of Product |
United States |
Preparation Methods
Traditional Synthesis via Methyl Bromide and Triphenylphosphine
The classical method for synthesizing MTPPB involves the direct reaction of triphenylphosphine (PPh₃) with methyl bromide (CH₃Br) in an aprotic solvent such as benzene or toluene . The reaction proceeds via nucleophilic substitution, where the lone pair on phosphorus attacks the electrophilic methyl carbon, displacing bromide:
Reaction Conditions and Limitations
-
Temperature : 50–100°C under pressurized conditions due to the low boiling point of methyl bromide (3.6°C) .
-
Solvent : Benzene or toluene, though modern protocols often substitute these with less toxic alternatives.
-
Yield : High (>90%) but requires specialized equipment for handling gaseous methyl bromide and maintaining pressure .
This method’s principal drawback is the necessity for pressurized reactors, increasing operational risks and costs. Additionally, methyl bromide’s toxicity and ozone-depleting properties have spurred interest in alternative syntheses .
Dibromomethane-Methanol Method: A Pressure-Free Approach
A patent by Monsanto Research Corporation (US3334144A) details an innovative route using dibromomethane (CH₂Br₂) and methanol, circumventing the need for pressurized systems . The reaction mechanism involves methanol acting as both a solvent and a proton donor, facilitating halogen exchange:
-
Reagents : Triphenylphosphine (1.6 kg), dibromomethane (350 g), methanol (4 L).
-
Conditions : Reflux (64–70°C) for 24 hours under nitrogen.
-
Workup : Cooling, filtration, and evaporation yield a crude product, purified via recrystallization.
-
Yield : 30% conversion of PPh₃, with 430 g of MTPPB obtained .
Advantages :
-
Conducted at atmospheric pressure, enhancing safety.
-
Methanol’s dual role simplifies the reaction setup.
Disadvantages :
-
Lower conversion efficiency compared to the traditional method.
-
Generation of triphenylphosphine oxide (PPh₃O) as a byproduct complicates purification .
Mechanistic Insights into Halogen Exchange
The dibromomethane-methanol reaction’s success hinges on methanol’s ability to donate protons, enabling the substitution of one bromine atom in CH₂Br₂ with a hydrogen. Nuclear magnetic resonance (NMR) studies suggest that the reaction proceeds through a phosphonium intermediate, where PPh₃ attacks the methylene carbon, followed by methanol-assisted dehalogenation . The byproduct PPh₃O forms via oxidation, likely involving methanol’s hydroxyl group .
Comparative Analysis of Synthetic Methods
The table below contrasts key parameters of the two primary methods:
Chemical Reactions Analysis
- Methyltriphenylphosphonium bromide participates in various reactions:
Wittig Reaction: It serves as a precursor for the Wittig reaction, which is widely used for the synthesis of alkenes from aldehydes or ketones.
Alkylation Reactions: It can be used to increase the carbon chain length of unsaturated compounds.
Cyclopropanation: Through the Wittig reaction, it can lead to the synthesis of cyclopropane rings .
Scientific Research Applications
Organic Synthesis
Methyl triphenyl phosphonium bromide is primarily utilized in the Wittig reaction, a crucial method for synthesizing alkenes. The compound acts as a precursor to methylenetriphenylphosphorane, which facilitates the formation of double bonds in organic molecules.
| Reaction Type | Reagents | Conditions | Major Products |
|---|---|---|---|
| Wittig Reaction | This compound + Aldehyde/Ketone | Strong base (e.g., butyllithium) | Alkene |
Biological Applications
The lipophilic nature of this compound allows it to penetrate cellular membranes effectively. This property is exploited for drug delivery systems targeting mitochondria, enhancing the therapeutic efficacy of various compounds.
- Case Study: Mitochondrial Targeting
A study demonstrated that conjugating this compound with other molecules can improve their accumulation in mitochondria, which is vital for targeting mitochondrial dysfunctions associated with diseases like cancer .
Pharmaceutical Development
This compound has shown potential as an antineoplastic agent. Its ability to deliver therapeutic agents directly to mitochondria may enhance the effectiveness of chemotherapeutic drugs while minimizing side effects.
- Case Study: Antifungal Activity
Research indicated that modifications of chitosan with quaternary phosphonium salts, including this compound, exhibited significant antifungal activity against pathogens such as Colletotrichum lagenarium and Fusarium oxysporum, with inhibitory indices exceeding 75% at low concentrations.
Industrial Applications
This compound is also employed in the production of herbicides and agrochemicals due to its efficacy in chemical reactions critical for synthesizing agricultural products.
Mechanism of Action
- The exact mechanism by which methyltriphenylphosphonium bromide exerts its effects depends on the specific reaction it is involved in.
- In the Wittig reaction, it facilitates the transfer of the ylide (phosphorus-containing species) to the carbonyl compound, leading to alkene formation.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
- Alkyl Chain Length: Longer chains (e.g., C₁₂ in DTPPBr) enhance lipophilicity, improving antimicrobial activity against E. coli and S. aureus . DoTDPB, with a bridged C₁₂ chain, exhibits superior sterilizing effects compared to shorter-chain analogues (e.g., C₆) due to increased membrane disruption .
- Functional Groups: The methoxycarbonylmethyl group in (carbomethoxymethyl)triphenylphosphonium bromide enables nucleophilic substitution reactions, distinguishing it from MTPPB in synthetic pathways .
Table 2: Antimicrobial Efficacy
Insights:
Table 3: Performance in Solvent and Extraction Systems
Notable Contrasts:
- MTPPB-based DESs outperform choline chloride DESs in biodiesel purification due to stronger H-bonding with glycerol .
Biological Activity
Methyl triphenyl phosphonium bromide (MTPB) is an organophosphorus compound recognized for its diverse biological activities, particularly in cancer research and drug delivery systems. This article explores the synthesis, biological mechanisms, and case studies highlighting its efficacy in various applications.
Chemical Structure and Synthesis
MTPB is synthesized by reacting triphenylphosphine with methyl bromide, resulting in the formation of a phosphonium cation. The reaction can be summarized as follows:
This compound appears as a white salt, soluble in polar organic solvents, and serves as a precursor to methylenetriphenylphosphorane, a valuable reagent in organic synthesis .
Biological Mechanisms
MTPB and its derivatives exhibit significant antiproliferative activity against various cancer cell lines. The biological activity is primarily attributed to their ability to target mitochondria, inducing mitochondrial dysfunction and oxidative stress, which are critical for triggering apoptosis in cancer cells .
- Mitochondrial Targeting : MTPB accumulates preferentially in mitochondria due to its lipophilic nature. This accumulation disrupts mitochondrial membrane potential, leading to the release of pro-apoptotic factors such as cytochrome c .
- Induction of Apoptosis : The disruption of mitochondrial function initiates a cascade of events resulting in apoptosis. Studies indicate that MTPB induces cell cycle arrest and enhances the cytotoxic effects of chemotherapeutic agents like Paclitaxel .
- Selective Cytotoxicity : MTPB demonstrates higher toxicity towards cancer cells compared to non-malignant cells, making it a promising candidate for targeted cancer therapies .
Case Studies and Research Findings
Several studies have investigated the biological activity of MTPB across different cancer types:
Applications in Drug Delivery
MTPB has been integrated into drug delivery systems aimed at improving the therapeutic index of anticancer drugs:
- Liposomal Formulations : MTPB-modified liposomes have been developed to enhance the delivery of chemotherapeutics directly to mitochondria, reducing systemic toxicity while improving efficacy .
- Combination Therapies : When combined with other agents, MTPB has shown synergistic effects that enhance overall treatment outcomes in cancer models.
Q & A
Q. What is the role of methyl triphenyl phosphonium bromide in the Wittig reaction, and how is it methodologically applied?
this compound is a key reagent in the Wittig reaction, facilitating the formation of alkenes from aldehydes or ketones. The reaction involves generating a ylide by deprotonating the phosphonium salt with a strong base (e.g., potassium tert-butoxide). The ylide reacts with the carbonyl group to form an intermediate, which subsequently eliminates triphenylphosphine oxide to yield the alkene. For example, it has been used to synthesize exocyclic double bonds on camphor derivatives . Methodological optimization includes selecting aprotic solvents (e.g., THF) and controlling reaction temperature to prevent ylide decomposition.
Q. How is this compound synthesized, and what purification methods are recommended?
The compound is typically synthesized via nucleophilic substitution between triphenylphosphine and methyl bromide. The reaction is conducted under reflux in a polar solvent like ethanol or methanol. Post-synthesis, purification involves recrystallization from hot ethanol or acetone to remove unreacted starting materials. Analytical techniques such as NMR (¹H, ³¹P) and mass spectrometry are critical for confirming purity and structure .
Q. What safety protocols are essential when handling this compound?
Due to its irritant properties, researchers must wear PPE (gloves, goggles, lab coats) and work in a fume hood. The compound should be stored in a cool, dry environment, away from oxidizing agents. Waste disposal requires neutralization with a weak acid (e.g., acetic acid) before incineration or specialized chemical waste processing to avoid environmental contamination .
Advanced Research Questions
Q. How can reaction yields be optimized when using this compound in stereoselective alkene synthesis?
Yield optimization hinges on:
- Base selection : Strong, non-nucleophilic bases (e.g., LDA) improve ylide stability.
- Solvent choice : Aprotic solvents (e.g., DMF, DMSO) enhance reaction kinetics.
- Temperature control : Maintaining temperatures below 0°C prevents side reactions. Studies indicate that modifying the phosphonium salt’s alkyl chain or using co-catalysts (e.g., crown ethers) can further enhance stereoselectivity .
Q. What are the contradictions in reported antimicrobial efficacy of phosphonium-based ionic liquids, and how can they be resolved?
While some studies report high antibacterial activity (MIC: 7.81–250 µg/mL) for triphenylphosphonium derivatives, others observe limited effects. Contradictions arise from variations in:
- Alkyl chain length : Longer chains (e.g., C12) enhance membrane disruption but reduce solubility.
- Counterion effects : Bromide vs. chloride ions influence bioavailability. Resolving these requires systematic comparisons using standardized assays (e.g., broth microdilution) and molecular dynamics simulations to assess membrane interaction mechanisms .
Q. Why does this compound fail to improve mechanical properties in nanocellulose-polymer composites?
Despite its role as a dispersant, the compound’s bulky aromatic groups may hinder polymer-nanocellulose interactions. Advanced strategies include:
- Chemical modification : Introducing carboxyl or amine groups to the phosphonium structure to enhance compatibility.
- Co-processing : Combining with surfactants (e.g., CTAB) to reduce agglomeration. Recent trials with epoxy/PS composites showed no significant changes in Tg or tensile strength, suggesting limited interfacial adhesion .
Q. How can this compound be repurposed for sustainable chemistry applications?
Emerging applications include:
- Deep eutectic solvents (DESs) : As a hydrogen bond acceptor, it forms DESs with glycerol for biodiesel purification, achieving >90% glycerol removal efficiency .
- Catalysis : Acting as a phase-transfer catalyst in biphasic reactions, enhancing reaction rates in water-organic systems. Methodological challenges include scaling up DES synthesis and mitigating phosphonium degradation under high temperatures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
